

The Enduring Challenge of Strychnine: Application Notes on Key Total Synthesis Strategies

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Compound of Interest		
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The complex, heptacyclic indole alkaloid, **strychnine**, has captivated and challenged synthetic chemists for over a century. Its intricate, three-dimensional architecture, boasting six contiguous stereocenters, has served as a benchmark for the development and validation of novel synthetic strategies and methodologies. The pursuit of its total synthesis has not only driven innovation in the field of organic chemistry but also provided a platform for the discovery of powerful new reactions. This document provides an overview of selected total syntheses of **strychnine**, with a focus on key bond-forming strategies, and offers detailed protocols for some of the pivotal reactions employed.

A Comparative Overview of Selected Strychnine Total Syntheses

The quest to conquer **strychnine** has led to numerous innovative approaches, each with its own strategic nuances. The efficiency of these syntheses has dramatically improved over time, a testament to the advancements in synthetic methodology. A summary of key quantitative data from several landmark syntheses is presented below for easy comparison.



Lead Author/Year	Total Steps (Longest Linear Sequence)	Overall Yield (%)	Key Strategies & Reactions
R. B. Woodward (1954)	29	<0.1	Fischer Indole Synthesis, Mannich Reaction, Dieckmann Condensation
Viresh H. Rawal (1994)	15	~10 (racemic)	Intramolecular Diels- Alder Reaction, Intramolecular Heck Reaction
Larry E. Overman (1993)	24	~3 (enantioselective)	Aza-Cope Rearrangement/Manni ch Cyclization Cascade
Christopher D. Vanderwal (2011)	6	Not explicitly stated, but noted for its conciseness	Zincke Aldehyde formation, Anionic Bicyclization, Tandem Brook Rearrangement/Conju gate Addition
David W. C. MacMillan (2011)	12	6.4 (enantioselective)	Organocascade Catalysis, Enantioselective Diels-Alder/Amination Cascade

Key Synthetic Strategies and Experimental Protocols

The total synthesis of **strychnine** has been a fertile ground for the application and development of powerful synthetic reactions. Below are detailed protocols for three key



transformations that have been instrumental in successful syntheses of this complex natural product.

Intramolecular Diels-Alder Reaction (Rawal Synthesis)

A pivotal step in the Rawal synthesis of (±)-**strychnine** is an intramolecular [4+2] cycloaddition to construct the tetracyclic core of the molecule. This reaction proceeds with high stereocontrol and in excellent yield.

Experimental Protocol:

A solution of the diene-carbamate precursor in benzene is heated in a sealed tube at 185-200 °C for 4 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The resulting tetracyclic product is obtained in near quantitative (99%) yield and can often be used in the next step without further purification.

Note: This reaction is performed at high temperature and pressure in a sealed tube and requires appropriate safety precautions.

Aza-Cope Rearrangement/Mannich Cyclization (Overman Synthesis)

The Overman group's enantioselective total synthesis of (-)-**strychnine** features a powerful tandem aza-Cope rearrangement/Mannich cyclization cascade to construct the intricate CDE ring system in a single, highly stereoselective step.

Experimental Protocol:

To a solution of the amino alcohol precursor in acetonitrile is added paraformaldehyde and anhydrous sodium sulfate. The mixture is heated to 80 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is evaporated under reduced pressure. The resulting pentacyclic product is obtained in high yield (98%) and high enantiomeric excess.

Intramolecular Heck Reaction (Rawal Synthesis)



The construction of the D-ring of **strychnine** in the Rawal synthesis is elegantly achieved via a palladium-catalyzed intramolecular Heck reaction. This reaction forms a key C-C bond to close the piperidine ring.

Experimental Protocol:

To a solution of the vinyl iodide precursor in dimethylformamide (DMF) is added potassium carbonate, tetrabutylammonium chloride, and palladium(II) acetate. The reaction mixture is heated to 70 °C for 3 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to afford the hexacyclic product in good yield (74%).

Visualizing Synthetic Pathways

To better understand the logic and flow of a total synthesis, graphical representations are invaluable. Below are diagrams illustrating a general workflow for a total synthesis project and a simplified retrosynthetic analysis of a modern approach to **strychnine**.



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Caption: A generalized workflow for a total synthesis project.





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Caption: A simplified retrosynthetic analysis of **strychnine**.

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